molecular formula C6H7ClFNO B2629245 5-Amino-2-fluorophenol hydrochloride CAS No. 2490375-61-4

5-Amino-2-fluorophenol hydrochloride

Cat. No.: B2629245
CAS No.: 2490375-61-4
M. Wt: 163.58
InChI Key: UHDSGVSKDZKNDZ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorophenol hydrochloride is a chemical compound with the molecular formula C6H6FNO·HCl. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine and amino groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluorophenol hydrochloride typically involves the introduction of fluorine and amino groups onto a phenol ring. One common method is the nitration of 2-fluorophenol followed by reduction to introduce the amino group. The reaction conditions often involve the use of nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluorophenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-fluorophenol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorophenol
  • 4-Fluoro-3-hydroxyaniline
  • 2,4-Difluoroaniline

Comparison

Compared to similar compounds, 5-Amino-2-fluorophenol hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

5-amino-2-fluorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDSGVSKDZKNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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